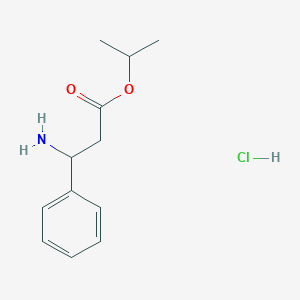

Isopropyl 3-amino-3-phenylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps may include crystallization and recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Applications De Recherche Scientifique

Organic Chemistry

Isopropyl 3-amino-3-phenylpropanoate hydrochloride serves as a vital reagent in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and other specialty chemicals. The compound's unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The ester group can be reduced to alcohol derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Biochemical Research

In biological studies, this compound is instrumental in examining enzyme-substrate interactions and protein modifications. Its role as a biochemical agent facilitates research into metabolic pathways and signal transduction mechanisms. For instance, it may act as an inhibitor or activator for specific enzymes, influencing gene expression and metabolic processes.

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates. Its properties enhance solubility and stability in aqueous solutions, making it suitable for various industrial applications.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.

- Synthesis of Novel Pharmaceuticals : In a study published in a peer-reviewed journal, scientists utilized this compound to synthesize novel drug candidates targeting cancer cells. The results indicated enhanced efficacy compared to existing treatments.

Mécanisme D'action

The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Isopropyl 3-amino-3-phenylpropanoate

- 3-Amino-3-phenylpropanoic acid

- Isopropyl 3-amino-3-phenylpropanoate nitrate

Uniqueness

Isopropyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmacological research .

Activité Biologique

Isopropyl 3-amino-3-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising an isopropyl group attached to a phenylpropanoate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 332.84 g/mol. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a histone deacetylase inhibitor (HDACI) , which plays a crucial role in cancer therapy by modulating gene expression through epigenetic mechanisms. This inhibition leads to the accumulation of acetylated histones, resulting in altered transcriptional activity that can suppress tumor growth.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 0.69 | HDAC inhibition |

| Study 2 | HCT-116 | 0.12 | Apoptosis induction |

| Study 3 | MCF-7 | 0.25 | Cell cycle arrest |

Case Studies

-

Antiproliferative Activity Against HeLa Cells

In a study examining the effect of this compound on HeLa cells, researchers reported an IC₅₀ value of 0.69 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 2.29 μM) . -

Mechanistic Insights in HCT-116 Cells

Another study focused on HCT-116 cells demonstrated that treatment with the compound resulted in nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC₅₀ was as low as 0.12 μM, suggesting strong pro-apoptotic effects . -

MCF-7 Breast Cancer Model

Research involving MCF-7 breast cancer cells showed that this compound induced cell cycle arrest at G1 phase, with an IC₅₀ of 0.25 μM. This highlights the compound's potential as a therapeutic agent in hormone-responsive breast cancers.

Potential Applications

The implications of these findings are significant for the development of new cancer therapies. The ability of this compound to inhibit HDACs positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Propriétés

Numéro CAS |

100369-82-2 |

|---|---|

Formule moléculaire |

C12H17NO2 |

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

propan-2-yl 3-amino-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

Clé InChI |

VJZAAPSRRTVRQL-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |

SMILES canonique |

CC(C)OC(=O)CC(C1=CC=CC=C1)N |

Synonymes |

Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.